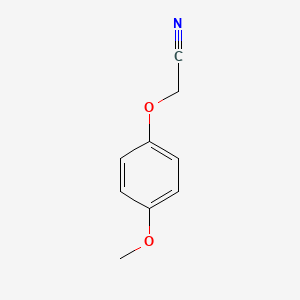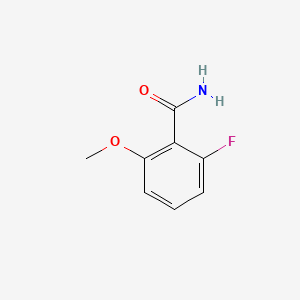![molecular formula C11H16O B1330519 Spiro[adamantane-2,2'-oxirane] CAS No. 24759-97-5](/img/structure/B1330519.png)
Spiro[adamantane-2,2'-oxirane]
Übersicht
Beschreibung
Spiro[adamantane-2,2’-oxirane] is a synthetic compound that has garnered significant interest in the scientific community due to its unique spirocyclic structure. This compound consists of an adamantane framework fused with an oxirane ring, resulting in a rigid and stable molecular structure. The presence of the spiro linkage imparts distinct chemical and physical properties, making it an intriguing subject for research in various fields.
Wirkmechanismus
Target of Action
Spiro[adamantane-2,2’-oxirane] is a complex organic compound with a unique structure It’s known that oxiranes, a class of compounds to which spiro[adamantane-2,2’-oxirane] belongs, are highly reactive and can interact with a variety of biological targets .
Mode of Action
It’s known that oxiranes can react with nitrogen, oxygen, and sulfur nucleophiles . This suggests that Spiro[adamantane-2,2’-oxirane] may interact with its targets through nucleophilic substitution reactions, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given the reactivity of oxiranes, it’s plausible that this compound could influence a variety of biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
Some properties of the compound can be inferred from its structure and the known properties of similar compounds . For instance, its water solubility at 25°C is estimated to be 198.7 mg/L , which could impact its absorption and distribution in the body. Its LogP value of 2.11 suggests it has moderate lipophilicity, which could influence its distribution across biological membranes .
Result of Action
Given the reactivity of oxiranes, it’s plausible that this compound could induce structural and functional changes in its targets, potentially leading to various downstream effects .
Action Environment
The action of Spiro[adamantane-2,2’-oxirane] could be influenced by various environmental factors. For instance, its stability and reactivity could be affected by factors such as temperature and pH. Moreover, its solubility suggests that it could be more readily absorbed and distributed in aqueous environments .
Safety and Hazards
Zukünftige Richtungen
Functionally substituted oxiranes, including epihalohydrin analogs, containing a bulky adamantane moiety, remain virtually unstudied . Introduction of a conformationally rigid adamantane fragment together with various functional groups into the three-membered heterocycle could significantly extend the synthetic potential of functionally substituted oxiranes .
Biochemische Analyse
Biochemical Properties
Spiro[adamantane-2,2’-oxirane] plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s oxirane ring is highly reactive, making it a valuable intermediate in organic synthesis. It can undergo ring-opening reactions with nucleophiles, leading to the formation of various functional derivatives . These interactions are crucial in studying enzyme mechanisms and protein modifications.
Cellular Effects
Spiro[adamantane-2,2’-oxirane] influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity allows it to modify proteins and nucleic acids, thereby altering their function and activity . These modifications can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Spiro[adamantane-2,2’-oxirane] exerts its effects through binding interactions with biomolecules. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . Additionally, the compound can induce changes in gene expression by interacting with DNA and RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[adamantane-2,2’-oxirane] can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Spiro[adamantane-2,2’-oxirane] remains stable under controlled conditions but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of Spiro[adamantane-2,2’-oxirane] vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
Spiro[adamantane-2,2’-oxirane] is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism is crucial for understanding its overall impact on cellular function and health.
Transport and Distribution
Within cells and tissues, Spiro[adamantane-2,2’-oxirane] is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for determining its bioavailability and efficacy.
Subcellular Localization
Spiro[adamantane-2,2’-oxirane] exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for its activity and function, as they determine the sites of interaction with biomolecules and cellular structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[adamantane-2,2’-oxirane] typically involves the reaction of adamantanone with dimethylsulfoxonium methylide. This intermediate is generated in situ by the action of sodium hydroxide or potassium tert-butoxide on trimethylsulfoxonium iodide. The reaction proceeds with high yields, typically ranging from 82% to 96%.
Industrial Production Methods
While specific industrial production methods for Spiro[adamantane-2,2’-oxirane] are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[adamantane-2,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and related derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Spiro[adamantane-2,2’-oxirane] has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[oxirane-2,2’-tricyclo[3.3.1.13,7]decane]
- 2-Epoxymethyleneadamantane
- Adamantane-2-spiro-2’-oxirane
Uniqueness
Spiro[adamantane-2,2’-oxirane] is unique due to its specific spiro linkage and the combination of the adamantane and oxirane rings. This structure imparts distinct chemical and physical properties, such as increased stability and rigidity, which are not commonly found in other spirocyclic compounds .
Eigenschaften
IUPAC Name |
spiro[adamantane-2,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-2-9-4-8(1)5-10(3-7)11(9)6-12-11/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWHNKBVYUWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307621 | |
| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24759-97-5 | |
| Record name | 24759-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[adamantane-2,2'-oxirane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Spiro[adamantane-2,2'-oxirane] using Lithium Bis(trimethylsilyl)amide?
A1: While the provided abstracts [, ] do not delve into the specific advantages of using Lithium Bis(trimethylsilyl)amide for this synthesis, it is likely chosen for its properties as a strong, non-nucleophilic base. This suggests the reaction mechanism might involve deprotonation of a precursor molecule, followed by an intramolecular cyclization to form the Spiro[adamantane-2,2'-oxirane] structure. Further research is needed to confirm this hypothesis and explore the specific advantages of this reagent compared to alternative synthetic routes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)
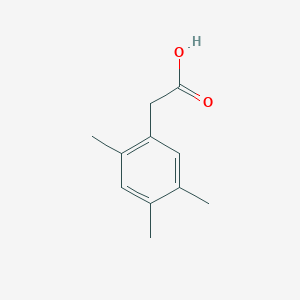

![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)
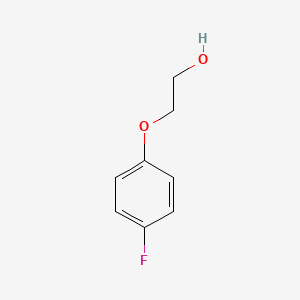
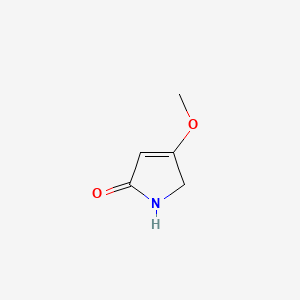
![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)
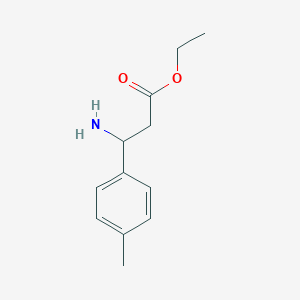
![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)

